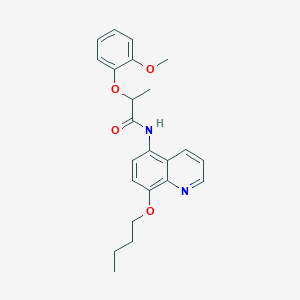![molecular formula C17H18N2O2S B11325309 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325309.png)
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidin-2-one derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethylsulfanyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core
Preparation Methods
The synthesis of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and simple ‘one-pot’ electrochemical off–on approach can be used to synthesize pyrimidin-2-ones without any catalyst, oxidant, or toxic reagent . This method involves the stepwise ‘one-pot’ reaction, resulting in moderate to good yields.
Chemical Reactions Analysis
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo oxidation to form corresponding sulfoxides or sulfones, while reduction reactions can yield the corresponding alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimidin-2-one derivatives are known for their potential as dopamine receptor ligands, which can be used in the treatment of neurological disorders . Additionally, these compounds have applications in the development of new synthetic methodologies and drug development due to their wide range of applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidin-2-one derivatives can act as ligands for dopamine receptors, influencing neurotransmitter activity and signaling pathways in the brain . The compound’s unique structure allows it to interact with these receptors, potentially modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and other pyrimidin-2-one derivatives. These compounds share similar structural features and chemical properties but may differ in their specific applications and mechanisms of action . For example, imidazo[1,2-a]pyrimidines have been extensively studied for their synthetic approaches and functionalizations, highlighting their potential in drug development and medicinal chemistry .
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22-16-14-8-5-9-15(14)19(17(21)18-16)13-7-4-6-12(10-13)11(2)20/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI Key |
ATXFXNZGYRZRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11325228.png)
![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11325236.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11325247.png)


![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11325262.png)
![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325267.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325275.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11325290.png)
![2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325294.png)
![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11325295.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325298.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325314.png)
